molecular formula C21H12BrN3O3 B15283286 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate

Cat. No.: B15283286
M. Wt: 434.2 g/mol
InChI Key: LJQFBFNJEHYBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate is a complex organic compound that belongs to the class of fused heterocyclic compounds These compounds are characterized by the presence of multiple ring structures containing heteroatoms such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzo[b]pyrrole derivative, the introduction of cyano and bromo groups can be achieved through nucleophilic substitution reactions. The final step often involves the esterification of the intermediate compound with 5-bromo-2-furoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic, basic, and neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl groups.

Scientific Research Applications

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the materials science industry, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and versatility in various research and industrial applications.

Properties

Molecular Formula

C21H12BrN3O3

Molecular Weight

434.2 g/mol

IUPAC Name

(12-cyano-5,6-dihydroindolizino[7,8-b]quinolin-1-yl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C21H12BrN3O3/c22-18-6-5-17(27-18)21(26)28-16-8-10-25-9-7-15-19(20(16)25)13(11-23)12-3-1-2-4-14(12)24-15/h1-6,8,10H,7,9H2

InChI Key

LJQFBFNJEHYBLL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC(=C2C3=C(C4=CC=CC=C4N=C31)C#N)OC(=O)C5=CC=C(O5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.